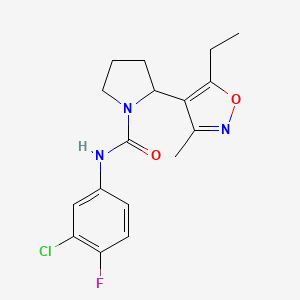![molecular formula C16H22N4O4 B6100955 1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol](/img/structure/B6100955.png)
1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,4-dimethoxyphenyl group and an ethoxypropan-2-ol moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol typically involves the reaction of 2,4-dimethoxyphenyl hydrazine with cyanuric chloride to form the triazine core. This intermediate is then reacted with 3-ethoxypropan-2-ol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,4-dimethoxyphenyl)ethanone: A related compound with similar structural features but different functional groups.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: Another triazine derivative with a thiol group, exhibiting different chemical reactivity.
Uniqueness
1-[[5-(2,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol stands out due to its combination of a triazine ring with an ethoxypropan-2-ol moiety, providing unique chemical and biological properties
Properties
IUPAC Name |
1-[[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-4-24-10-11(21)8-17-16-19-14(9-18-20-16)13-6-5-12(22-2)7-15(13)23-3/h5-7,9,11,21H,4,8,10H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHTLRDKSWTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CNC1=NC(=CN=N1)C2=C(C=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)

![3-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B6100904.png)
![4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid](/img/structure/B6100911.png)
![ethyl 3-benzyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxylate](/img/structure/B6100914.png)
![N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6100917.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B6100923.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-pentenamide](/img/structure/B6100962.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6100970.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-1-cyclopentene-1-carboxamide](/img/structure/B6100978.png)
![3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6100979.png)
